![molecular formula C19H23NO5S B2712995 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1797177-34-4](/img/structure/B2712995.png)
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a versatile chemical entity with a unique structure that allows for various applications in scientific research. Its molecular framework includes a cyclohexylsulfonyl group, an azetidinyl ring, and a methoxybenzofuran moiety, making it a subject of interest in fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the azetidin-1-yl intermediate, followed by the introduction of the cyclohexylsulfonyl group under controlled conditions. The final step involves coupling the azetidin-1-yl intermediate with the 7-methoxybenzofuran-2-yl moiety using a suitable coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-ethoxybenzofuran-2-yl)methanone
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methylbenzofuran-2-yl)methanone
Uniqueness
Compared to similar compounds, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group, for instance, may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-24-16-9-5-6-13-10-17(25-18(13)16)19(21)20-11-15(12-20)26(22,23)14-7-3-2-4-8-14/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSSNOSXDVWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)S(=O)(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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